molecular formula C17H26O4S B14231022 Benzenesulfonic acid;undec-10-yn-1-ol CAS No. 825651-64-7

Benzenesulfonic acid;undec-10-yn-1-ol

Cat. No.: B14231022
CAS No.: 825651-64-7
M. Wt: 326.5 g/mol
InChI Key: BWBJHZVLEPVGKX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid; undec-10-yn-1-ol is a compound combining benzenesulfonic acid (C₆H₅SO₃H) and undec-10-yn-1-ol (C₁₁H₂₀O) in a 1:1 molar ratio. Benzenesulfonic acid is a strong organic acid (pKa = -2.8) with high water solubility, widely used as a catalyst, surfactant, and intermediate in pharmaceuticals and dyes . Undec-10-yn-1-ol is a terminal alkyne-containing alcohol with a long hydrophobic chain. The combination likely forms a salt or complex, leveraging the sulfonic acid’s polarity and the alkyne’s reactivity.

Properties

CAS No.

825651-64-7

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

benzenesulfonic acid;undec-10-yn-1-ol

InChI

InChI=1S/C11H20O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h1,12H,3-11H2;1-5H,(H,7,8,9)

InChI Key

BWBJHZVLEPVGKX-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzenesulfonic acid;undec-10-yn-1-ol involves its interaction with molecular targets and pathways. For instance, undec-10-yn-1-ol exhibits antifungal activity by disrupting fungal cell membranes . Benzenesulfonic acid, being a strong acid, can act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzenesulfonic Acid; Undec-10-yn-1-ol
  • Structure : Benzenesulfonic acid (aromatic sulfonic acid) + undec-10-yn-1-ol (C11 alcohol with terminal alkyne).
  • Key Features : High acidity (due to -SO₃H), hydrophilicity from the sulfonic group, and reactivity from the alkyne.
Methanesulfonic Acid; Undec-10-yn-1-ol (1:1) ()
  • Formula : C₁₂H₂₄O₄S (molecular mass: 264.38 g/mol).
  • Key Differences: Methanesulfonic acid (-CH₃SO₃H) replaces benzenesulfonic acid, reducing aromaticity and molecular weight.
Benzenesulfonic Acid, C10-13 Alkyl Derivatives, Sodium Salt ()
  • Structure : Sodium salts of benzenesulfonic acid with C10–13 alkyl chains.
  • Key Differences : Lacks the alkyne group, reducing reactivity. Primarily used in detergents as surfactants.
10-Undecen-1-yl 4-Hydroxybenzoate ()
  • Formula : C₁₈H₂₆O₃ (molecular mass: 290.4 g/mol).
  • Key Differences: Ester derivative with a phenolic group instead of a sulfonic acid. Lower acidity (pKa ~4.5 vs.

Physical and Chemical Properties

Property Benzenesulfonic Acid; Undec-10-yn-1-ol* Methanesulfonic Acid Analog C10-13 Alkyl Benzenesulfonate 10-Undecen-1-yl 4-Hydroxybenzoate
Molecular Formula ~C₁₇H₂₄O₄S C₁₂H₂₄O₄S C₁₀–₁₃ alkyl-C₆H₄SO₃Na C₁₈H₂₆O₃
Molecular Mass (g/mol) ~326.4 (estimated) 264.38 Variable (300–400) 290.4
Solubility Moderate in water (polar sulfonic acid vs. hydrophobic chain) High in polar solvents High in water (ionic) Low in water (ester group)
Reactivity Alkyne enables click chemistry Limited functional groups Surfactant properties Ester hydrolysis
Applications Specialty synthesis, surfactants, polymers Catalysis, electrolytes Detergents, cleaners Cosmetics, lubricants

*Estimated based on analogous structures.

Industrial and Pharmaceutical Relevance

  • Catalysis : Benzenesulfonic acid’s strong acidity makes it effective in esterification and dehydration reactions . The alkyne in undec-10-yn-1-ol could enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer or drug conjugation .
  • Surfactants : Compared to sodium alkyl benzenesulfonates (), the alkyne group may enhance micelle stability or enable functionalization in advanced detergents.
  • Pharmaceuticals : Benzenesulfonic acid derivatives are used as besylate salts in drugs (e.g., imatinib mesylate) . The alkyne moiety could facilitate targeted drug delivery via bioorthogonal chemistry.

Market Trends and Production

  • The global benzenesulfonic acid derivatives market is projected to grow at 4.6% CAGR, driven by demand in pharmaceuticals and detergents .
  • Key players like BASF SE and Stepan Company dominate production , but niche compounds like benzenesulfonic acid; undec-10-yn-1-ol may cater to specialized sectors (e.g., bioconjugation reagents).

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